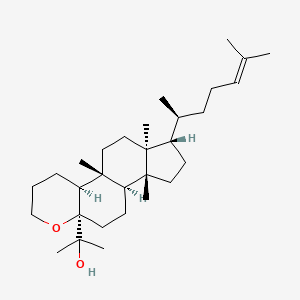
Sunpollenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sunpollenol is a natural product found in Helianthus annuus with data available.
Applications De Recherche Scientifique
Chemical Properties and Isolation
Sunpollenol is classified as a rearranged 3,4-seco-tirucallane-type triterpenoid. It was first isolated from the diethyl ether extract of sunflower pollen grains, along with five other related compounds. The structural elucidation of this compound has been documented through various studies, confirming its unique arrangement and functional groups that contribute to its biological activities .
Antiviral Activity
One of the most significant applications of this compound is its inhibitory effect on the Epstein-Barr virus (EBV). Research has shown that this compound can inhibit the induction of EBV early antigen (EBV-EA), which is crucial for the virus's activation and replication. This property suggests potential therapeutic uses in managing viral infections, particularly those associated with EBV .
Antimalarial Potential
This compound has also been studied for its antimalarial properties. In silico molecular docking studies indicate that compounds derived from sunflower, including this compound, can inhibit the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is essential for pyrimidine synthesis in malaria parasites, making it a viable target for drug development . The docking studies revealed promising binding affinities, suggesting that this compound could serve as a lead compound in antimalarial drug discovery.
Nanoparticle Synthesis
This compound's chemical properties allow it to participate in the formation of polyphenol-containing nanoparticles. These nanoparticles have shown versatility in biomedical applications, including drug delivery systems and bioimaging. The interactions between polyphenols like this compound and metal ions facilitate the creation of stable nanoparticles that can be utilized for therapeutic delivery and diagnostic purposes .
Antioxidant Properties
The antioxidant activity of this compound contributes to its potential use in food and cosmetic industries. Its ability to scavenge free radicals makes it an attractive candidate for formulations aimed at reducing oxidative stress in biological systems. This property not only enhances product stability but also promotes health benefits associated with antioxidant-rich products .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Sugita et al., 2023 | Antimalarial Activity | Identified this compound as a potential inhibitor of PfDHODH with favorable binding energy predictions. |
| Ukiya et al., 2003 | Antiviral Properties | Demonstrated that this compound inhibits EBV-EA activation, indicating its potential use in antiviral therapies. |
| ResearchGate Publication | Nanoparticle Applications | Explored the synthesis of polyphenol nanoparticles using this compound, highlighting their multifunctional biomedical applications. |
Propriétés
Formule moléculaire |
C30H52O2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
2-[(1S,3aR,3bS,5aR,9aS,9bR,11aS)-3a,9b,11a-trimethyl-1-[(2S)-6-methylhept-5-en-2-yl]-1,2,3,3b,4,5,7,8,9,9a,10,11-dodecahydroindeno[5,4-f]chromen-5a-yl]propan-2-ol |
InChI |
InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)23-14-16-29(8)24-15-17-30(26(4,5)31)25(13-10-20-32-30)27(24,6)18-19-28(23,29)7/h11,22-25,31H,9-10,12-20H2,1-8H3/t22-,23-,24-,25-,27+,28-,29+,30+/m0/s1 |
Clé InChI |
JNEHSZSTSJZRIW-SOHIRCJKSA-N |
SMILES isomérique |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@@]3([C@@H]2CC[C@@]4([C@H]3CCCO4)C(C)(C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CCC4(C3CCCO4)C(C)(C)O)C)C)C |
Synonymes |
sunpollenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















